molecular formula C13H19N3O3S B6772406 [3-(Oxazepan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]urea

[3-(Oxazepan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]urea

Cat. No.: B6772406
M. Wt: 297.38 g/mol
InChI Key: KZGFDGQCUWMSBG-UHFFFAOYSA-N
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Description

[3-(Oxazepan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]urea is a complex organic compound that features a unique combination of oxazepane, thiophene, and urea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Oxazepan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]urea typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazepane ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The thiophene moiety can be introduced via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, using thiophene derivatives and halogenated intermediates. Finally, the urea group is incorporated through the reaction of an isocyanate with an amine precursor .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, high-yielding reactions, and cost-effective raw materials. Continuous flow reactors and automated synthesis platforms could be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

[3-(Oxazepan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the oxazepane ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(Oxazepan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating the mechanisms of various biochemical processes .

Medicine

Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and agrochemicals .

Mechanism of Action

The mechanism of action of [3-(Oxazepan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazepane ring can form hydrogen bonds with active site residues, while the thiophene moiety can participate in π-π interactions with aromatic amino acids. The urea group can act as a hydrogen bond donor or acceptor, further stabilizing the compound’s binding to its target .

Properties

IUPAC Name

[3-(oxazepan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c14-13(18)15-10(11-5-4-8-20-11)9-12(17)16-6-2-1-3-7-19-16/h4-5,8,10H,1-3,6-7,9H2,(H3,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGFDGQCUWMSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(OCC1)C(=O)CC(C2=CC=CS2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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